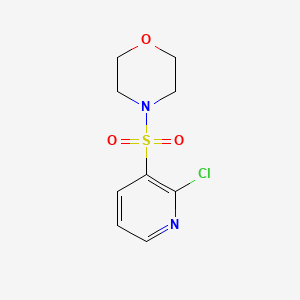

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

描述

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is an organic compound that belongs to the class of pyridine-sulfonamide derivatives. It is a highly polar compound with a molecular formula of C₉H₁₁ClN₂O₃S and a molecular weight of 262.71 g/mol. This compound is known for its significant applications in various scientific research fields, including medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine typically involves a multi-step process. One common method includes the reaction of pyridine-3-amine with chlorosulfonyl isocyanate, followed by the addition of morpholine under mild conditions. Another method involves the reaction of secondary amine with sulfonyl chloride in dry dioxane at 60°C.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

化学反应分析

Types of Reactions

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:

Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, breaking the S-O bonds and forming sulfuric acid and a chloropyridine derivative.

Nucleophilic Substitution: The chlorine atom on the pyridyl ring is susceptible to nucleophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions.

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Hydrolysis: Forms sulfuric acid and a chloropyridine derivative.

Nucleophilic Substitution: Forms substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine as an anticancer agent. It is part of a class of compounds that target specific genetic mutations in cancer cells. For instance, research focusing on TASIN analogs, which include similar sulfonamide structures, demonstrated significant antiproliferative effects against colon cancer cell lines. These compounds showed selective targeting of APC mutations prevalent in colorectal cancer patients, suggesting a promising avenue for targeted therapy development .

Table 1: Antiproliferative Activity of TASIN Analogues

| Compound | IC50 (nM) | Target |

|---|---|---|

| TASIN-1 | 25 | Colon Cancer |

| TASIN-2 | 3.2 | Colon Cancer |

| TASIN-3 | 4.5 | Colon Cancer |

This table illustrates the potency of various TASIN analogs, indicating that modifications in the sulfonamide moiety can significantly enhance anticancer activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on triazolopyridine sulfonamides indicated that similar structures exhibit antibacterial and antifungal activities. The sulfonamide group is known to enhance the biological efficacy of these compounds against various pathogens, including Plasmodium falciparum, the causative agent of malaria .

Table 2: Antimicrobial Activity of Sulfonamide Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Triazolopyridine-Sulfonamide A | 2.24 | Antimalarial |

| Triazolopyridine-Sulfonamide B | 4.98 | Antimalarial |

These findings suggest that compounds like this compound could be effective in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of compounds containing the sulfonamide group is crucial for optimizing their efficacy. The SAR studies on similar compounds have shown that variations in substituents on the aromatic ring and the morpholine structure can lead to significant changes in biological activity .

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Bulky substituents | Decreased potency |

| Positioning of substituents | Critical for selectivity |

This table summarizes how specific modifications can influence the effectiveness of sulfonamide-containing compounds.

Case Studies and Research Insights

A notable case study involved the synthesis and evaluation of a series of novel [1,2,4]triazolo[4,3-a]pyridine sulfonamides that included similar scaffold structures to this compound. These compounds were subjected to virtual screening and molecular docking studies against Falcipain-2, demonstrating promising antimalarial activity and providing insights into their mechanism of action .

作用机制

The mechanism of action of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is not well-documented. its structure suggests potential interactions with biological targets through hydrogen bonding and other non-covalent interactions. The sulfonyl group and morpholine ring may contribute to its binding affinity and specificity towards certain molecular targets.

相似化合物的比较

Similar Compounds

- 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

- 4-((2-Chloropyridin-3-yl)sulfonyl)piperidine

- 4-((2-Chloropyridin-3-yl)sulfonyl)thiomorpholine

Uniqueness

This compound is unique due to its specific combination of a chloropyridine ring and a morpholine ring, which imparts distinct chemical and physical properties. This combination allows for unique interactions in biological systems and makes it a valuable intermediate in the synthesis of various compounds.

生物活性

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 262.71 g/mol

- Structural Features : It contains a morpholine ring linked to a sulfonyl group, which is further connected to a chlorinated pyridine.

This compound exhibits potential biological activity by modulating various biochemical pathways. Its sulfonyl group allows for participation in nucleophilic substitution reactions, while the chlorinated pyridine moiety can engage in electrophilic aromatic substitutions. These features suggest that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways .

Anticancer Activity

Research has indicated that compounds structurally similar to this compound may exhibit anticancer properties. For instance, studies on related arylsulfonamides have shown significant antiproliferative effects against various cancer cell lines, suggesting that this compound could also possess similar activities .

In a study evaluating the SAR of monocyclic functionalized arylsulfonamides, it was found that modifications to the substituents significantly affected biological activity, demonstrating the importance of structural optimization for enhanced potency .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Morpholine derivatives have been reported to exhibit antibacterial properties, indicating that this compound could be effective against certain bacterial strains .

Synthesis and Evaluation of Biological Activity

A notable study involved the synthesis of various morpholine derivatives, including those with chlorinated substituents. The synthesized compounds were screened for their antibacterial activity, revealing promising results that warrant further investigation into their efficacy and mechanism of action .

Virtual Screening and Molecular Docking Studies

Recent research utilized virtual screening and molecular docking techniques to evaluate a library of compounds, including this compound. These studies aimed to identify potential inhibitors of Plasmodium falciparum, a key target in antimalarial drug discovery. The results showed that certain analogs exhibited significant inhibitory concentrations (IC50 values), highlighting the compound's potential in treating malaria .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloropyridine | Chlorinated pyridine | Simple structure; lacks sulfonamide functionality |

| Morpholine | Morpholine ring | Basic structure; no substituent on pyridine |

| 4-(Pyridin-3-yl)sulfonamide | Pyridine ring with sulfonamide | Lacks chlorination; different biological targets |

| 4-(Chloroacetyl)morpholine | Chloroacetyl group attached to morpholine | Investigated for different pharmacological activities |

The combination of a chlorinated pyridine and a morpholine ring linked via a sulfonamide group may confer distinct pharmacological properties compared to its analogs, making it an attractive candidate for further research .

属性

IUPAC Name |

4-(2-chloropyridin-3-yl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-9-8(2-1-3-11-9)16(13,14)12-4-6-15-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOYJCWIMIBSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484539 | |

| Record name | 4-(2-Chloropyridine-3-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60597-72-0 | |

| Record name | 4-[(2-Chloro-3-pyridinyl)sulfonyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60597-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloropyridine-3-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。